Piperazine, 1-(3-chlorophenyl)-3-methyl-, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3-chlorophenyl)-3-methyl-, (3R)- is a compound belonging to the piperazine class of chemicals. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a 3-chlorophenyl group and a methyl group attached to the piperazine ring. Piperazines are widely used in medicinal chemistry due to their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine, 1-(3-chlorophenyl)-3-methyl-, (3R)-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Another method involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using efficient and cost-effective methods. One such method is the Pd-catalyzed amination of aryl chlorides under aerobic conditions, which provides high yields of arylpiperazines . This method is particularly useful for producing biologically relevant piperazines on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-chlorophenyl)-3-methyl-, (3R)- undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the piperazine ring or the substituents attached to it.
Reduction: Reduction reactions can be used to modify the functional groups on the piperazine ring.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups to the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperazine ring can lead to the formation of piperazinones, while substitution reactions can introduce various functional groups, resulting in a wide range of piperazine derivatives .
Scientific Research Applications
Piperazine, 1-(3-chlorophenyl)-3-methyl-, (3R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its interactions with biological molecules and its potential as a tool in biochemical research.
Industry: Piperazine compounds are used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-chlorophenyl)-3-methyl-, (3R)- involves its interaction with specific molecular targets. Piperazine derivatives are known to act as agonists or antagonists at various receptors, including serotonin receptors. For example, some piperazine derivatives act as serotonin receptor agonists, mimicking the effects of serotonin and modulating neurotransmission . This interaction can lead to various physiological effects, such as anxiolytic or antidepressant activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)piperazine (mCPP): A psychoactive drug with similar structural features but different pharmacological properties.
1-(3-trifluoromethylphenyl)piperazine (TFMPP): Another piperazine derivative with distinct chemical and biological properties.
Uniqueness
Piperazine, 1-(3-chlorophenyl)-3-methyl-, (3R)- is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the 3-chlorophenyl group and the methyl group at specific positions on the piperazine ring can influence its reactivity, binding affinity, and overall biological activity .
Properties
CAS No. |
161800-20-0 |
---|---|
Molecular Formula |
C11H15ClN2 |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
(3R)-1-(3-chlorophenyl)-3-methylpiperazine |
InChI |
InChI=1S/C11H15ClN2/c1-9-8-14(6-5-13-9)11-4-2-3-10(12)7-11/h2-4,7,9,13H,5-6,8H2,1H3/t9-/m1/s1 |
InChI Key |
GRBUTWWFTFQSMF-SECBINFHSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C2=CC(=CC=C2)Cl |
Canonical SMILES |
CC1CN(CCN1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.